1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
Description
The compound 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a heterocyclic organic molecule featuring a 4,5-dihydroimidazole core substituted with a (3-fluorophenyl)methylsulfanyl group at position 2 and a propan-1-one moiety at position 1. Its molecular formula is C₁₃H₁₃FN₂OS, with an average molecular mass of 280.32 g/mol and a monoisotopic mass of 280.0687 Da .
Properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-2-12(17)16-7-6-15-13(16)18-9-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFZNKNXNIZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the reaction of 3-fluorobenzyl chloride with 4,5-dihydro-1H-imidazole-1-propanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone
- Molecular Formula : C₁₅H₁₂BrFN₂O₂S
- Average Mass : 383.24 g/mol
- Key Differences: Replaces the propan-1-one group with a 5-bromofuran-2-carbonyl moiety. Impact: Enhanced steric bulk and electronic effects may alter solubility and binding affinity in biological systems compared to the target compound .
Compound B : 2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole
- Molecular Formula : C₂₅H₁₉FN₂O₂S
- Average Mass : 430.50 g/mol
- Key Differences: Substitutes the sulfanyl group with a sulfonyl group, increasing polarity and hydrogen-bonding capacity. Impact: Sulfonyl groups enhance oxidative stability and acidity, while diphenyl substituents may reduce solubility in aqueous media .
Data Table: Structural and Physicochemical Comparison
Electronic and Reactivity Profiles
Crystallographic and Validation Insights
- The SHELX software suite has been widely used for refining structures of similar imidazole derivatives . For example, crystallographic studies on fluorophenyl-substituted imidazoles (e.g., 2-(4-fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole) highlight the role of substituents in packing efficiency and intermolecular interactions .
Biological Activity
1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.4 g/mol. The structure features an imidazole ring, a sulfanyl group, and a fluorophenyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O2S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one |
| CAS Number | 851865-28-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance its binding affinity to enzymes or receptors.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may bind to G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.125 µg/mL to 0.255 µg/mL .
Case Studies
- Preclinical Trials: In a study assessing the pharmacokinetics of similar imidazole derivatives, it was found that modifications in the molecular structure led to enhanced bioavailability and reduced toxicity profiles compared to earlier versions .
- Toxicology Assessments: A comprehensive toxicological evaluation indicated that while some derivatives caused cataract formation in animal models, structural modifications could mitigate these effects while maintaining therapeutic efficacy .
- Structure-Activity Relationship (SAR): Research has focused on how variations in the substituents on the imidazole ring affect the compound's activity against various biological targets. For example, replacing certain functional groups has been shown to improve metabolic stability and reduce side effects .
Research Findings
Recent findings highlight the importance of fluorine substitution in improving the pharmacological properties of imidazole derivatives:
Q & A
Q. What are the standard synthetic routes for 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, and what analytical methods confirm its purity?
Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones, followed by functionalization with 3-fluorobenzyl mercaptan. Key steps include:
- Cyclization : Use microwave-assisted synthesis to enhance reaction efficiency and reduce byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Characterization :
- HPLC : Purity >98% confirmed via reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30) .
- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions, particularly the 3-fluorophenyl and sulfanyl groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 321.12) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should follow ICH guidelines:
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C observed in related imidazole derivatives) .
- Photostability : Expose samples to UV light (ICH Q1B) and monitor degradation via HPLC; fluorinated aromatic systems often show resistance to photolytic cleavage .
- Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 3 months. Monitor water content via Karl Fischer titration .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar imidazole derivatives?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering in 4,5-dihydroimidazoles) or solvent effects. Strategies include:
- Variable-Temperature NMR : Identify conformational equilibria by cooling samples to −40°C to "freeze" ring dynamics .
- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms .
- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., C–C bond lengths <1.50 Å confirm sp³ hybridization in the dihydroimidazole ring) .
Q. What experimental designs are optimal for studying this compound’s environmental fate and biodegradation pathways?
Methodological Answer: Adopt a tiered approach per INCHEMBIOL project frameworks :
Abiotic Studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and quantify degradation products via LC-MS/MS.
- Photolysis : Use simulated sunlight (Xe lamp) to assess photodegradation half-lives.
Biotic Studies :
- Soil Microcosms : Measure mineralization (¹⁴CO₂ evolution) in OECD 307 assays.
- Metabolite Identification : Employ non-targeted metabolomics (UPLC-QTOF-MS) to detect sulfoxidation or imidazole ring cleavage .
Q. How can computational models predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450). Focus on the sulfanyl group’s role in hydrogen bonding .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the ligand-protein complex.
- QSAR : Develop models using descriptors like logP, polar surface area (PSA), and fluorine’s electronegativity to correlate structure with activity .
Q. What strategies mitigate synthetic challenges, such as low yields in the cyclization step?
Methodological Answer:
- Catalyst Optimization : Screen Brønsted acids (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
- Solvent Effects : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to improve reaction homogeneity .
- In Situ Monitoring : Use FTIR spectroscopy to track imine intermediate formation and adjust reaction time dynamically .
Q. How do researchers address discrepancies in bioactivity data across different assay systems?
Methodological Answer:
- Assay Standardization : Normalize data using positive controls (e.g., imidazole-based inhibitors) and validate cell lines via RT-PCR for target receptor expression .
- Meta-Analysis : Apply hierarchical clustering to bioactivity datasets (e.g., IC₅₀ values) to identify outlier conditions .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate specific pathways impacted by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
